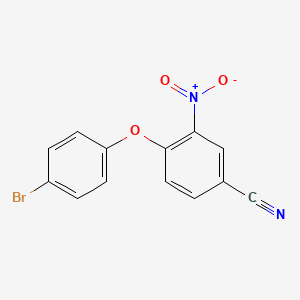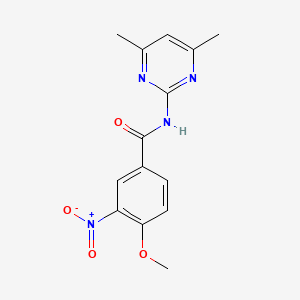
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide, also known as BPTAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPTAA is a thiazole-based compound that has been synthesized through various methods and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has been used as a tool in scientific research to study various biological pathways, including the NF-κB pathway, which is involved in inflammation and cancer.
Mechanism of Action
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has been shown to inhibit the activity of the NF-κB pathway by preventing the translocation of the NF-κB protein to the nucleus. This prevents the activation of genes involved in inflammation and cancer cell growth. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
Future research on N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide could focus on its potential applications in the treatment of various diseases, including cancer and inflammatory disorders. Further studies could also investigate the mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide and its interactions with other biological pathways. Additionally, research could focus on developing more efficient synthesis methods for N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide and improving its solubility and bioavailability.
Synthesis Methods
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide can be synthesized through various methods, including the reaction of 2-aminothiazole with tert-butyl acrylate and phenyl isocyanate. Another method involves the reaction of 2-aminothiazole with tert-butyl acrylate and phenyl isothiocyanate. The resulting product is then purified through column chromatography to obtain pure N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylacrylamide.
properties
IUPAC Name |
(E)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-16(2,3)13-11-20-15(17-13)18-14(19)10-9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,17,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQSWEPTQDDZMK-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)
![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)
![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)


![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)

